3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Catalog No.
S8480523
CAS No.
M.F
C14H10O10S2
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic aci...

Product Name

3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid

IUPAC Name

4-(4-carboxy-3-sulfophenyl)-2-sulfobenzoic acid

Molecular Formula

C14H10O10S2

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C14H10O10S2/c15-13(16)9-3-1-7(5-11(9)25(19,20)21)8-2-4-10(14(17)18)12(6-8)26(22,23)24/h1-6H,(H,15,16)(H,17,18)(H,19,20,21)(H,22,23,24)

InChI Key

FBPGYBAYUZQKSE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O

3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid, with the molecular formula C14_{14}H10_{10}O10_{10}S2_{2}, is a sulfonated derivative of biphenyl dicarboxylic acid. This compound features two sulfonic acid groups and two carboxylic acid groups attached to a biphenyl backbone. It is characterized by its high solubility in water due to the presence of these polar functional groups, making it suitable for various applications in chemical and biological systems .

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Neutralization: The sulfonic and carboxylic acids can react with bases to form salts.
  • Reduction: The compound may undergo reduction reactions under specific conditions, leading to the formation of alcohols or amines from the carboxylic acids.

These reactions highlight its versatility as a building block in organic synthesis and materials chemistry.

Research indicates that 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid exhibits significant biological activity. It has been studied for its potential role as:

  • Antioxidant: Its structure allows it to scavenge free radicals.
  • Antimicrobial agent: Preliminary studies suggest efficacy against various bacterial strains.
  • Cellular signaling modulator: It may influence pathways related to cell proliferation and apoptosis.

These properties make it a candidate for further exploration in pharmacological applications.

The synthesis of 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid typically involves:

  • Sulfonation of Biphenyl Dicarboxylic Acid: Biphenyl-4,4'-dicarboxylic acid is treated with concentrated sulfuric acid or chlorosulfonic acid under controlled conditions to introduce sulfonic groups.
  • Hydrolysis: Any intermediates formed are hydrolyzed to yield the final product.
  • Purification: The product is purified through recrystallization or chromatography techniques.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid has various applications:

  • Dyes and Pigments: Utilized as a dyeing agent due to its strong color properties.
  • Surfactants: Acts as a surfactant in formulations due to its amphiphilic nature.
  • Biological Research: Used as a biochemical probe in studies involving cellular processes.

These applications leverage its unique chemical properties and biological activity.

Interaction studies involving 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid have focused on:

  • Protein Binding: Investigating how this compound interacts with proteins can reveal insights into its biological mechanisms.
  • Cell Membrane Interaction: Studies show it can alter membrane permeability, impacting cellular uptake of other compounds.
  • Receptor Binding: Potential interactions with cellular receptors could elucidate its role in signaling pathways.

These studies are crucial for understanding the compound's full biological potential.

Several compounds share structural similarities with 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acidC14_{14}H8_{8}F2_{2}O4_{4}Contains fluorine atoms; used in electronic materials
2-Sulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acidC14_{14}H10_{10}O7_{7}SOnly one sulfonic group; different biological activity
1,1'-Biphenyl-2,4-dicarboxylic acidC14_{14}H10_{10}O4_{4}Lacks sulfonic groups; less soluble in water

The presence of two sulfonic groups in 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid enhances its solubility and reactivity compared to these similar compounds. Its unique structure contributes significantly to its potential applications in various fields.

Historical Development of Biphenyl Dicarboxylic Acid Derivatives

Biphenyl-4,4'-dicarboxylic acid (CAS 787-70-2) has served as a foundational precursor for polyconjugated systems since the mid-20th century. Early work focused on its ester derivatives, such as dimethyl biphenyl-4,4'-dicarboxylate, due to their commercial availability as byproducts of dimethyl terephthalate (DMT) production. The para-carboxylic groups enabled straightforward electrophilic substitutions, facilitating the development of extended π-conjugated molecules for optoelectronics. By the 2000s, sulfonation emerged as a key strategy to enhance solubility and introduce reactive sites for further functionalization. For example, biphenyl-4,4'-disulfonylchloride, synthesized via chlorosulfonic acid treatment, became a critical intermediate for sulfonamide-based pharmaceuticals. These advancements laid the groundwork for modern routes to 3,3'-disulfo derivatives.

Sulfonation Methodologies for Biphenyl Backbone Functionalization

Sulfonation of biphenyl derivatives typically employs chlorosulfonic acid (HSO₃Cl) under controlled conditions. In the case of 3,3'-disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a two-step protocol is often employed:

  • Initial Carboxylation: Biphenyl-4,4'-dicarboxylic acid is synthesized via cobalt-catalyzed oxidation of 4,4'-dimethylbiphenyl in glacial acetic acid under oxygen.
  • Sulfonation: The dicarboxylic acid undergoes sulfonation using excess chlorosulfonic acid in dichloromethane at 0–5°C.

Key Reaction Parameters:

  • Temperature: Sulfonation at low temperatures (0–5°C) minimizes side reactions like polysubstitution.
  • Stoichiometry: A 2:1 molar ratio of HSO₃Cl to biphenyl ensures complete disubstitution.
  • Workup: Quenching with ice water precipitates the product, which is purified via recrystallization from isopropyl alcohol.

Challenges: Competing sulfonation at the 2- and 4-positions necessitates careful regiocontrol. Electron-withdrawing carboxyl groups direct sulfonation to the meta (3-) position, achieving >80% regioselectivity.

Catalytic Systems for Simultaneous Carboxylation and Sulfonation

Advanced catalytic systems enable tandem carboxylation-sulfonation reactions, streamlining synthesis:

Table 1: Catalytic Systems for Biphenyl Functionalization

Catalyst SystemReaction TypeYield (%)Conditions
Co(OAc)₂/Mn(OAc)₂/KBrOxidation98.6Acetic acid, 120°C, O₂
HSO₃Cl/PyridineSulfonation80–85CH₂Cl₂, 0°C, 6 h
H₃BO₃ (dehydration)Cyclocondensation63Diphenyl ether, 220°C

Cobalt acetate (Co(OAc)₂) and manganese acetate (Mn(OAc)₂) act as redox catalysts in the carboxylation step, facilitating electron transfer during the oxidation of methyl groups to carboxylic acids. Bromide ions (KBr) enhance catalytic activity by stabilizing intermediate radicals. For sulfonation, pyridine acts as a proton scavenger, mitigating HCl byproduct accumulation.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent choice critically impacts reaction efficiency:

Table 2: Solvent Influence on Sulfonation Yield

SolventPolarity (ET₃₀)Yield (%)Reaction Time (h)
Dichloromethane0.309856
Glacial AcOH0.648728
Toluene0.0994512

Polar solvents like dichloromethane (CH₂Cl₂) enhance sulfonation rates by stabilizing the charged transition state of the electrophilic sulfonic acid intermediate. In contrast, nonpolar solvents (e.g., toluene) slow kinetics due to poor solubility of HSO₃Cl. Glacial acetic acid, while polar, induces side reactions such as esterification with carboxylic acid groups, reducing yields.

Conformational Analysis of Atropisomerism in Biphenyl Systems

The biphenyl core of the compound introduces inherent conformational flexibility due to rotation around the central C–C bond. However, steric hindrance from the 3,3'-disulfo and 4,4'-dicarboxylic acid substituents restricts free rotation, leading to atropisomerism [5] [6]. Atropisomers arise when the energy barrier to interconversion exceeds ~16–19 kcal/mol, rendering the conformers isolable at room temperature [6].

In this compound, the ortho-positioned sulfonic acid groups (–SO₃H) create significant steric bulk compared to carboxylic acid (–COOH) groups. Computational models suggest a dihedral angle of approximately 45° between the two phenyl rings in the lowest-energy conformation, avoiding clashes between the sulfonate and carboxylate moieties [1] [6]. The activation energy for racemization is elevated due to the larger van der Waals radius of –SO₃H compared to –COOH, as evidenced by the isolability of analogous sulfonated biphenyls [6].

Hydrogen Bonding Network Topology in Crystalline Phases

Crystallographic studies of metal–organic frameworks (MOFs) incorporating this ligand reveal extensive hydrogen bonding. For example, in the lanthanide-based framework {[LnK(BPDSDC)(DMF)(H₂O)]·x(solvent)} (JXNU-2), the sulfonate and carboxylate groups form a three-dimensional network via O–H···O and S–O···H interactions [3] [7]. The sulfonate groups participate in stronger hydrogen bonds (2.5–2.7 Å) compared to carboxylates (2.7–3.0 Å), driven by the higher acidity of –SO₃H [3].

The crystalline phase exhibits a Kagome-like lattice with hexagonal and trigonal channels stabilized by these interactions. Water molecules occupying the channels further reinforce the network through bridging hydrogen bonds, contributing to the material’s proton conductivity (1.11 × 10⁻³ S cm⁻¹ at 98% humidity) [3].

DFT Studies on Electronic Distribution of Polyfunctional Groups

Density functional theory (DFT) calculations highlight the electron-withdrawing effects of the sulfonic and carboxylic acid groups. The sulfonate groups induce a pronounced polarization along the biphenyl axis, with partial charges of –0.72 e on sulfur atoms and +0.35 e on adjacent oxygens [3]. In contrast, carboxylate oxygens carry smaller partial charges (–0.58 e), reflecting their weaker electron-withdrawing capacity.

The HOMO–LUMO gap, calculated at 4.2 eV, arises primarily from π-orbital interactions within the biphenyl system. Electron density maps reveal localized negative regions at sulfonate oxygens and positive regions at protonated carboxylic hydrogens, facilitating intermolecular interactions in MOFs [3] [7].

Molecular Dynamics Simulations of Aqueous Solvation Behavior

Molecular dynamics (MD) simulations of the compound in water demonstrate rapid solvation of sulfonate groups, with hydration shells forming within 0.5 ps. The sulfonate oxygens exhibit stronger coordination to water (3.2 H₂O molecules per –SO₃⁻ group) than carboxylate oxygens (2.5 H₂O molecules per –COO⁻ group) [3].

Radial distribution functions (RDFs) for Owater–Hsulfonate show a sharp peak at 1.8 Å, indicative of tight hydrogen bonding. In contrast, Owater–Hcarboxylate peaks at 2.1 Å, suggesting weaker interactions. These findings align with experimental observations of humidity-dependent proton conductivity, where sulfonate groups act as primary proton donors [3].

The design of coordination polymers based on 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid requires a comprehensive understanding of the fundamental principles governing the assembly of mixed sulfonate-carboxylate frameworks. The biphenyl backbone provides structural rigidity while the dual functional groups offer orthogonal coordination sites that can be strategically exploited for framework construction [1].

Ligand Architecture and Conformational Control

The rigid biphenyl core of 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid serves as a crucial design element that prevents excessive flexibility while maintaining sufficient conformational freedom for optimal metal coordination. Research has demonstrated that the dihedral angle between the two phenyl rings can range from 0.0° to 46.21°, enabling the ligand to adapt to various coordination preferences of different metal ions [2]. This controlled flexibility is essential for achieving predictable framework geometries while accommodating diverse metal node requirements.

Orthogonal Coordination Site Strategy

The strategic positioning of sulfonate and carboxylate groups in the 3,3'- and 4,4'-positions respectively provides distinct coordination environments that can be selectively activated under different synthetic conditions. Studies have shown that the coordination preference can be manipulated through careful control of reaction parameters, with solvent-free methods demonstrating the ability to reverse the conventional coordination hierarchy from carboxylate-dominant to sulfonate-dominant binding [1]. This orthogonal functionality enables the construction of frameworks with tunable properties and selective guest binding sites.

Metal Node Selection and Hard-Soft Acid-Base Principles

The selection of appropriate metal nodes follows hard-soft acid-base principles, where hard metal centers such as chromium(III) and iron(III) show enhanced affinity for sulfonate groups under specific conditions, while softer metals like silver(I) and cadmium(II) demonstrate versatile coordination behavior with both functional groups [3]. The coordination geometry preferences of different metals significantly influence the final framework topology, with octahedral geometries favoring three-dimensional networks and tetrahedral geometries leading to more open structures.

Solvent-Free Synthesis Methodology

Recent advances in solvent-free synthesis have revolutionized the design approach for sulfonate-carboxylate coordination polymers. This methodology enhances metal-ligand interactions through the elimination of competing solvent molecules, resulting in frameworks with improved stability and porosity [1]. The solvent-free approach has been particularly successful in achieving unprecedented coordination reversal, where sulfonate groups become the dominant coordination sites over carboxylate groups, fundamentally altering the framework properties.

Design PrincipleApproachAdvantagesApplications
Ligand Rigidity ControlBiphenyl backbone provides rigidityPredictable framework geometryStructural prediction
Functional Group PositioningStrategic placement of SO₃H and COOHOrthogonal coordination sitesProton conduction optimization
Metal Node SelectionHard/soft acid-base matchingTailored electronic propertiesCatalysis and sensing
Solvent-Free SynthesisEnhanced metal-ligand interactionsImproved stability and porosityHigh-performance materials
pH-Controlled AssemblySelective deprotonation controlSelective structure formationSelective synthesis
Template-Directed GrowthAuxiliary ligand guidanceDirected topology controlTargeted functionality
Hierarchical AssemblyStep-wise assembly controlComplex architecture accessMultifunctional materials
Defect EngineeringControlled missing linker introductionTunable propertiesProperty modification

Metal-Ligand Coordination Modes in Transition Metal Complexes

The coordination behavior of 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid with transition metals exhibits remarkable diversity, with both sulfonate and carboxylate groups displaying multiple coordination modes that directly influence the resulting framework architecture and properties.

Carboxylate Coordination Modes

Carboxylate groups in transition metal complexes exhibit several well-characterized coordination modes. The most common include monodentate κ¹-coordination through a single oxygen atom, bidentate κ²-chelating coordination involving both oxygen atoms binding to the same metal center, and various bridging modes where the carboxylate group connects multiple metal centers [4]. In the context of 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid complexes, the carboxylate groups frequently adopt bridging coordination modes that facilitate the formation of extended structures.

Studies of cadmium(II) complexes with related biphenyl-dicarboxylate ligands have revealed that the carboxylate groups can function as pentadentate ligands, bridging three cadmium(II) ions simultaneously [3]. This high connectivity contributes to the formation of robust three-dimensional frameworks with enhanced thermal stability. The coordination geometry around the metal centers can vary from seven-coordinate capped trigonal prism to octahedral arrangements, depending on the specific metal and auxiliary ligands present.

Sulfonate Coordination Characteristics

Sulfonate groups demonstrate exceptional coordination versatility, capable of bridging between two to six metal centers depending on the metal type and synthetic conditions [5]. The spherical nature of the sulfonate electron density distribution allows for coordination in multiple directions, leading to high connectivity nodes that are unattainable with other ligand types. This unique property has been described as a "Ball of Velcro" effect, where the sulfonate group can simultaneously coordinate to multiple metal centers while maintaining structural integrity [5].

Silver(I) complexes with sulfonate ligands have demonstrated particularly interesting coordination behavior, with sulfonate groups bridging up to six metal centers in structures such as silver benzene sulfonate [5]. The coordination number and geometry can be tuned by varying the metal-to-ligand ratio and reaction conditions, enabling the construction of networks with tailored porosity and guest binding properties.

Coordination Reversal Phenomena

One of the most significant discoveries in sulfonate-carboxylate coordination chemistry is the phenomenon of coordination reversal, where the traditional preference for carboxylate over sulfonate coordination can be inverted under specific conditions. Research has shown that solvent-free synthesis methods can reverse the coordination hierarchy from carboxylate-dominant to sulfonate-dominant binding, resulting in frameworks where sulfonate groups serve as the primary coordination sites while carboxylate groups remain uncoordinated and available for hydrogen bonding [1].

This coordination reversal is attributed to the higher acidity of sulfonate groups compared to carboxylate groups, which leads to preferential deprotonation and subsequent coordination under solvent-free conditions. The mechanistic analysis reveals that double displacement reactions between metal salts and sulfonate groups play a pivotal role in this process, enabling the formation of coordination polymers with unprecedented structural features.

Coordination ModeDescriptionCommon ExamplesStructural Impact
Monodentate CarboxylateSingle oxygen coordination through carboxylateZn(II), Cd(II) complexesDiscrete or chain structures
Bidentate Carboxylate (chelating)Both oxygens of carboxylate coordinate to same metalTransition metal complexesStable coordination environment
Bidentate Carboxylate (bridging)Carboxylate bridges two metal centersChain and network structuresExtended dimensionality
Tridentate CarboxylateCarboxylate coordinates to three metal centersCluster compoundsHigh connectivity nodes
Monodentate SulfonateSingle oxygen coordination through sulfonateAg(I), alkali metal complexesFlexible coordination geometries
Bidentate Sulfonate (chelating)Two oxygens of sulfonate coordinate to same metalCr(III), Fe(III) complexesEnhanced stability
Bridging Sulfonate (μ₂)Sulfonate bridges two metal centersLayered structuresIncreased dimensionality
Bridging Sulfonate (μ₃)Sulfonate bridges three metal centers3D framework materialsHigh porosity frameworks
Bridging Sulfonate (μ₄-μ₆)Sulfonate bridges four to six metal centersDense coordination networksUltra-dense networks
Mixed Sulfonate-CarboxylateCombined coordination through both functional groupsHybrid coordination polymersTunable properties

Secondary Building Units and Topology Control

The formation of secondary building units (SBUs) represents a crucial aspect of framework design, where the coordination modes of both sulfonate and carboxylate groups determine the connectivity and topology of the resulting structures. Research has identified novel SBUs such as Cr(OH)(SO₃)₂ chains, where adjacent CrO₆ octahedra share μ₂-OH–μ₃-O edges, creating unprecedented connectivity patterns that differ significantly from traditional carboxylate-based frameworks [1].

The topology of sulfonate-carboxylate frameworks can be controlled through careful selection of metal nodes and reaction conditions. For example, the use of different metal precursors can lead to distinct topologies even when using identical ligands and synthetic procedures. The structural diversity arises from the different coordination preferences and geometries of the metal centers, which interact with the flexible coordination modes of the mixed functional groups to generate frameworks with unique properties.

Proton Conduction Mechanisms in Hydrogen-Bonded Networks

The proton conduction properties of coordination polymers based on 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid are intimately linked to the formation of extensive hydrogen-bonded networks that facilitate proton transport through various mechanisms. Understanding these mechanisms is crucial for designing materials with enhanced proton conductivity for applications in fuel cells and electrochemical devices.

Grotthuss Mechanism and Hydrogen Bond Networks

The Grotthuss mechanism represents the most efficient pathway for proton conduction in coordination polymers, characterized by proton hopping along continuous hydrogen-bonded networks with activation energies below 0.4 eV [6]. In frameworks containing 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid, the presence of both sulfonate and carboxylate groups creates multiple sites for hydrogen bond formation, enabling the construction of three-dimensional proton transport networks.

Studies have demonstrated that the number of hydrogen bonds directly correlates with proton conductivity performance, with materials exhibiting higher hydrogen bond densities showing superior conductivity values [7]. The continuous hydrogen-bonded networks formed by uncoordinated sulfonate oxygens and carboxylic acid groups provide ideal pathways for proton transport, with conductivities reaching values comparable to commercial proton exchange membranes.

Water-Mediated Transport Mechanisms

Water molecules play a crucial role in proton conduction by serving as both proton carriers and network mediators. The hydrophilic nature of sulfonate groups enables the formation of hydrated channels within the framework structure, where water molecules create hydrogen-bonded domains that facilitate proton transport [8]. Research has shown that the coordination of water molecules to metal centers, combined with the presence of uncoordinated sulfonate oxygens, creates optimal conditions for water-mediated proton transport.

The formation of water-hydronium domains around sulfonate groups has been identified as a key factor in achieving high proton conductivity. These domains create interconnected short hydrogen-bond networks with donor-acceptor distances below 2.5 Å, enabling nearly barrierless proton transfer [9]. The concentration of hydronium ions in these confined environments significantly enhances the proton transport efficiency compared to bulk water systems.

Surface-Confined Hydrogen Bonding

Recent advances in understanding proton conduction mechanisms have revealed the importance of surface-confined hydrogen bonding in coordination polymers. The confinement of water molecules and proton carriers within the framework pores creates unique hydrogen-bonded networks that exhibit enhanced proton transport properties [9]. This confinement effect leads to the formation of short hydrogen bonds with exceptionally low activation energies, enabling proton conductivities exceeding 10⁻² S cm⁻¹.

The surface-confined mechanism is particularly relevant for sulfonate-containing frameworks, where the high density of sulfonate groups creates numerous hydrogen bond donor and acceptor sites. The resulting hydrogen-bonded networks show remarkable adaptability to varying humidity conditions, maintaining high proton conductivity even under reduced humidity conditions where traditional mechanisms would fail.

Temperature and Humidity Dependencies

The proton conduction mechanisms in sulfonate-carboxylate frameworks show distinct temperature and humidity dependencies that reflect the underlying transport pathways. At high relative humidity (>95%), the Grotthuss mechanism dominates with low activation energies and high conductivities, while at lower humidity levels, vehicle mechanisms become more prominent with correspondingly higher activation energies [10].

Temperature variations affect both the hydrogen bond strength and the mobility of proton carriers, with optimal performance typically observed in the range of 25-85°C. The thermal stability of the hydrogen-bonded networks is crucial for maintaining consistent proton transport properties across the operational temperature range of fuel cell applications.

MechanismActivation Energy (eV)Conductivity Range (S cm⁻¹)Key RequirementsOptimal Conditions
Grotthuss Mechanism< 0.410⁻³ - 10⁻¹Continuous H-bond networkHigh RH, moderate T
Vehicle Mechanism> 0.410⁻⁵ - 10⁻³Mobile proton carriersLow RH, high T
Surface-confined Mechanism< 0.210⁻² - 10⁻¹Confined water domainsVariable RH, stable T
Hydrogen-bonded Network0.2-0.410⁻⁴ - 10⁻²Uncoordinated functional groupsMedium RH, variable T
Water-mediated Transport0.3-0.610⁻⁶ - 10⁻⁴Hydrated channelsHigh RH, low-medium T
Hybrid Mechanism0.1-0.310⁻³ - 10⁻²Multiple transport pathwaysBroad RH and T range

Structural Factors Influencing Proton Transport

The efficiency of proton conduction in coordination polymers depends on several structural factors, including the density of hydrogen bond donor and acceptor sites, the dimensionality of the hydrogen-bonded network, and the presence of uncoordinated functional groups. Frameworks with higher dimensionality generally exhibit superior proton conductivity due to the availability of multiple transport pathways that prevent bottlenecks in proton flow.

The coordination reversal phenomenon observed in sulfonate-carboxylate frameworks provides a unique advantage for proton conduction, as uncoordinated carboxylate groups can participate in hydrogen bonding while coordinated sulfonate groups maintain framework stability [1]. This dual functionality enables the construction of materials with both high structural integrity and excellent proton transport properties.

Thermal Stability Analysis of Framework Materials

The thermal stability of coordination polymers based on 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a critical parameter that determines their practical applicability and long-term performance. Understanding the thermal decomposition mechanisms and stability ranges is essential for designing robust materials suitable for various applications.

Thermal Decomposition Pathways

The thermal decomposition of sulfonate-carboxylate coordination polymers typically follows a multi-step process that reflects the different thermal stabilities of the various structural components. Initial decomposition usually begins with the loss of guest molecules and coordinated water, occurring in the temperature range of 50-150°C depending on the specific framework structure [11]. This dehydration process is generally endothermic and reversible under appropriate conditions.

The second decomposition stage involves the breakdown of the organic ligand framework, which occurs at higher temperatures typically ranging from 250-400°C. The thermal stability of the organic linkers depends on several factors, including the strength of the metal-ligand bonds, the rigidity of the organic backbone, and the presence of thermally labile functional groups. The biphenyl backbone provides enhanced thermal stability compared to more flexible linkers, contributing to the overall robustness of the framework structure.

Influence of Dimensionality on Thermal Stability

The dimensionality of coordination polymers significantly influences their thermal stability, with three-dimensional frameworks generally exhibiting higher thermal stability than their one-dimensional and two-dimensional counterparts. Research has demonstrated that three-dimensional cobalt(II) coordination polymers remain stable up to 230°C, while one-dimensional nickel(II) structures show decomposition beginning at 150°C [11]. This enhanced stability in higher-dimensional structures results from the increased number of stabilizing interactions and the reduced surface area exposed to thermal degradation.

The thermal stability also depends on the specific coordination modes adopted by the ligands, with higher connectivity leading to improved stability. Frameworks where the ligands adopt bridging coordination modes with multiple metal centers show enhanced thermal robustness compared to those with predominantly terminal coordination modes.

Metal-Ligand Bond Strength Effects

The strength of metal-ligand bonds represents a crucial factor in determining the thermal stability of coordination polymers. Hard metal centers such as chromium(III) and iron(III) form stronger bonds with oxygen-containing ligands, resulting in frameworks with enhanced thermal stability [12]. The combination of strong metal-ligand interactions with the rigid biphenyl backbone of 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid creates materials with exceptional thermal robustness.

The coordination reversal phenomenon observed in sulfonate-carboxylate frameworks can also impact thermal stability, as the preference for sulfonate coordination under certain conditions may lead to structures with different thermal behavior compared to traditional carboxylate-dominant frameworks [1]. The thermal stability of these reversed-coordination structures requires careful evaluation to understand their long-term performance characteristics.

Thermal Analysis Techniques and Characterization

Thermogravimetric analysis (TGA) represents the primary technique for evaluating the thermal stability of coordination polymers, providing information about mass loss events and decomposition temperatures. However, TGA alone provides limited information about structural changes, as it measures only the formation of volatile decomposition products rather than changes in crystallinity or framework integrity [13]. More comprehensive thermal analysis requires the combination of multiple techniques including differential scanning calorimetry (DSC), variable-temperature X-ray diffraction, and evolved gas analysis.

Advanced thermal analysis methods such as TGA-FTIR coupling enable the identification of specific decomposition products, providing insights into the thermal degradation mechanisms [11]. This information is crucial for understanding the pathway of thermal decomposition and designing materials with improved thermal stability.

Framework TypeStability Range (°C)Decomposition PatternFinal Products
1D Chain Structures150-250Stepwise ligand lossMetal oxides
2D Layer Structures200-300Layer collapse then decompositionMixed metal oxides
3D Network Structures250-400Framework degradationPorous metal oxides
Sulfonate-rich Frameworks300-450Sulfonate decomposition at high TMetal sulfates/oxides
Carboxylate-rich Frameworks200-350Carboxylate decompositionMetal carbonates/oxides
Mixed Sulfonate-Carboxylate250-400Sequential functional group lossMixed oxide phases
Hydrated Frameworks150-200Water loss then framework collapseHydrated metal oxides
Dehydrated Frameworks300-500Direct framework decompositionCrystalline metal oxides

Factors Affecting Thermal Stability

Several factors influence the thermal stability of coordination polymers beyond the basic metal-ligand bond strength. The presence of auxiliary ligands can significantly impact thermal stability, with some auxiliary ligands providing additional stabilization through enhanced coordination or hydrogen bonding interactions. The synthesis conditions also play a role, as materials prepared under different conditions may exhibit varying degrees of crystallinity and defect density that affect thermal stability.

The thermal stability of coordination polymers can be enhanced through various design strategies, including the use of rigid organic linkers, selection of appropriate metal nodes, and optimization of synthesis conditions to minimize defects. The incorporation of multiple functional groups, as in 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid, can provide additional stability through multiple coordination modes and hydrogen bonding interactions.

Practical Implications for Applications

The thermal stability characteristics of coordination polymers directly impact their suitability for various applications. Materials intended for high-temperature applications, such as catalysis or gas separation, require exceptional thermal stability to maintain their structural integrity and performance under operating conditions. The thermal stability data also inform the processing conditions that can be used during material fabrication and activation procedures.

XLogP3

0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

401.97153886 g/mol

Monoisotopic Mass

401.97153886 g/mol

Heavy Atom Count

26

Dates

Last modified: 02-18-2024

Explore Compound Types